N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and an isobutylamino side chain. Its structure integrates a thiazole core, a 3-acetamidophenyl group, and a substituted acetamide moiety.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12(2)9-20-17(25)8-16-10-27-19(23-16)28-11-18(26)22-15-6-4-5-14(7-15)21-13(3)24/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBYIBDTJBMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in pharmacological applications, particularly in cancer research. Its unique structural characteristics, including an acetamidophenyl group and a thiazole moiety linked through a thioether bond, suggest various biological activities that warrant detailed exploration.
Structural Characteristics
The compound has the following chemical formula and structural features:
- Molecular Formula : C19H24N4O3S2
- Molecular Weight : 420.6 g/mol
Structural Features Table
| Feature | Description |
|---|---|
| Acetamidophenyl Group | Contributes to potential interactions with proteins |
| Thiazole Moiety | Implicated in biological activity |
| Thioether Bond | Links the two functional groups |
Preliminary studies indicate that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The presence of the thiazole ring and isobutylamino group suggests that the compound may interact with cellular signaling pathways critical for regulating cell growth and apoptosis.
In Vitro and In Vivo Studies
- In Vitro Assays : Initial assays have shown that this compound exhibits significant efficacy against various cancer cell lines. The specific mechanisms by which it exerts its effects are currently under investigation.
- In Vivo Studies : Future research is expected to elucidate the therapeutic potential and safety profile of the compound through animal models.
Comparative Analysis with Similar Compounds
A comparative study highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-acetylphenyl)-N'-(isobutylamino)thiourea | Isobutylamino group | No thiazole moiety |
| N-1-(4-methoxyphenyl)methanamine | Thiazole ring | Different phenolic substituents |
| N-(3-aminoquinoxalin-2-yl)sulfonamide derivatives | Kinase inhibitors | Quinoline core structure |
This comparison emphasizes the compound's potential applications in cancer therapy due to its unique combination of functional groups.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The compound was particularly effective against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Research investigating the mechanism of action revealed that the compound may induce apoptosis through activation of caspase pathways, indicating its role in promoting programmed cell death in malignant cells. Further studies are needed to fully elucidate these pathways and confirm the findings across different models.
Comparison with Similar Compounds
Physicochemical Properties
Comparative data for melting points, yields, and solubility-related features:
Key Observations :
- The target compound’s isobutylamino group may increase lipophilicity compared to polar substituents like sulfamoyl () or piperazine (), impacting membrane permeability.
- Thioether linkages (as in the target compound and ) generally reduce solubility compared to oxygen ethers but enhance metabolic stability .
Pharmacological Potential
- Enzyme Inhibition: α-Glucosidase Inhibition: Coumarin-thiazole hybrids () show IC50 values in micromolar ranges, suggesting the target compound’s coumarin-free structure might prioritize different binding mechanisms. MMP Inhibition: Piperazine-thiazole derivatives () exhibit anti-inflammatory activity, implying that the isobutylamino group in the target compound could modulate selectivity for metalloproteinases.
- Structural Determinants: The thiazole-thioacetamide scaffold is critical for chelating metal ions (e.g., Zn²⁺ in MMPs) . The isobutylamino group may exploit hydrophobic enzyme pockets, analogous to chlorophenyl groups in .
Stability and Reactivity
- Thermal Stability : High melting points in analogs (e.g., 315°C in ) suggest the target compound may also exhibit robust thermal stability.
- Hydrolytic Sensitivity : The thioether linkage is less prone to hydrolysis than esters (e.g., ’s methyl/ethyl esters), but the acetamide group may undergo enzymatic cleavage .
Preparation Methods
Friedel-Crafts Acetylation
3-Aminophenol is acetylated using acetic anhydride in the presence of H₂SO₄ (yield: 88–92%). The acetylated product is then nitrated and reduced to yield 3-acetamidoaniline.
Direct Amidation
3-Nitroaniline undergoes hydrogenation (H₂, Pd/C) to 3-aminophenylamine, followed by reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) (yield: 85–90%).
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Friedel-Crafts | 88–92 | 95 | 4 h |
| Direct Amidation | 85–90 | 98 | 2 h |
Direct amidation offers higher purity and shorter reaction times, making it preferable for industrial applications.
Thioether Bond Formation
The thioether linkage connects the thiazole and acetamidophenyl moieties. Two primary strategies are employed:
Nucleophilic Substitution
2-Mercapto-4-(2-(isobutylamino)-2-oxoethyl)thiazole reacts with 2-chloro-N-(3-acetamidophenyl)acetamide in DMF with K₂CO₃ (80°C, 6 h, yield: 75–80%).
Oxidative Coupling
Thiol-containing intermediates are coupled using CuI/L-proline catalysis in DMSO at 60°C (yield: 82–88%). This method avoids harsh bases and improves functional group tolerance.
Reaction Conditions :
| Parameter | Nucleophilic Substitution | Oxidative Coupling |
|---|---|---|
| Catalyst | None | CuI/L-proline |
| Solvent | DMF | DMSO |
| Temperature (°C) | 80 | 60 |
| Yield (%) | 75–80 | 82–88 |
Oxidative coupling provides higher yields and milder conditions, though catalyst costs may limit scalability.
Final Assembly and Purification
The convergent synthesis involves coupling the thiazole and acetamidophenyl intermediates via thioether formation, followed by purification:
- Coupling : The thiazole-thiol intermediate reacts with 2-chloro-N-(3-acetamidophenyl)acetamide under optimized conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Recrystallization from ethanol/water further enhances purity to 98–99%.
Critical Challenges :
- Steric hindrance from the isobutylamino group necessitates prolonged reaction times.
- Thioether oxidation risks require inert atmospheres (N₂/Ar).
Comparative Analysis of Synthetic Routes
Three routes are evaluated for industrial feasibility:
Linear Synthesis
Sequential assembly of thiazole, acetamidophenyl, and thioether groups (overall yield: 58–62%).
Convergent Synthesis
Parallel synthesis of intermediates followed by coupling (overall yield: 72–78%).
One-Pot Domino Reaction
Microwave-assisted domino reaction integrating all components (yield: 65–70%).
Performance Metrics :
| Route | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Linear | 58–62 | Low | Moderate |
| Convergent | 72–78 | Medium | High |
| One-Pot | 65–70 | High | Low |
Convergent synthesis balances yield and scalability, making it the preferred method for large-scale production.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including thiazole ring formation, thioether linkage, and acylation. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product minimization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics .
- Catalyst use : Bases like NaH or K₂CO₃ facilitate nucleophilic substitutions .
Purification typically employs column chromatography or recrystallization, with HPLC monitoring to confirm purity (>95%) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N in thiazole at ~680 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and intermolecular interactions .
Q. How can researchers design initial biological activity screens?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial testing : Employ broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Enzyme inhibition : Assess activity against targets like α-glucosidase or kinases via fluorometric assays .
Q. What strategies improve solubility and formulation for in vivo studies?
- Co-solvent systems : Use DMSO:PBS mixtures (≤10% DMSO) for aqueous compatibility .
- Nanoparticle encapsulation : PLGA polymers enhance bioavailability and reduce toxicity .
- pH-adjusted solutions : Test stability at physiological pH (7.4) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted?
- Substituent variation : Modify the isobutylamino group to ethyl or cyclopropyl analogs to assess potency changes .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to evaluate target selectivity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites .
Q. What methods identify biological targets and mechanisms of action?
- Molecular docking : AutoDock Vina or Glide predicts binding to kinases (e.g., EGFR) or DNA topoisomerases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts .
- Transcriptomic profiling : RNA-seq reveals downstream gene regulation in treated cell lines .
Q. How should contradictory bioactivity data between similar compounds be resolved?
- Dose-response reevaluation : Confirm IC₅₀ values across multiple replicates to rule out assay variability .
- Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may influence activity .
Q. What in vitro models assess metabolic stability?
- Liver microsomes : Incubate with human/rat microsomes and quantify parent compound loss via LC-MS .
- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates .
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .
Q. How can synergistic effects with existing therapies be explored?
Q. What protocols ensure long-term stability under varying storage conditions?
- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months and analyze via HPLC for degradation products .
- Lyophilization : Assess powder stability at -20°C vs. solution-phase storage at 4°C .
- Light sensitivity tests : Use amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
